

Spectroscopic Profile of 4-Phthalimidobutyric Acid: A Technical Guide

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Compound of Interest

Compound Name: *O-Phthalimide-C3-acid*

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This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Phthalimidobutyric acid ($C_{12}H_{11}NO_4$, Molecular Weight: 233.22 g/mol)^[1]. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables present a summary of the available spectroscopic data for 4-Phthalimidobutyric acid.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	$C_{12}H_{11}NO_4$
Molecular Weight	233.22 g/mol
Monoisotopic Mass	233.06880783 Da
Prominent m/z Peaks	160, 174, 76

Data sourced from PubChem[1].

Table 2: ^1H NMR and ^{13}C NMR Data

Detailed experimental peak lists including chemical shifts (δ) and coupling constants (J) for 4-Phthalimidobutyric acid are not readily available in publicly accessible databases. However, spectral data for this compound is noted to be available in the SpectraBase database[1]. Researchers requiring this specific data are encouraged to consult this resource.

Table 3: Infrared (IR) Spectroscopy Data

A comprehensive list of absorption bands for 4-Phthalimidobutyric acid is not explicitly provided in the searched resources. The PubChem database indicates the availability of an FTIR spectrum obtained using a KBr-Pellet technique[1]. General expected characteristic absorption bands would include those for the carboxylic acid O-H stretch, C-H stretches of the alkyl chain and aromatic ring, C=O stretches of the phthalimide and carboxylic acid groups, and C-N stretching vibrations.

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of 4-Phthalimidobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the 4-Phthalimidobutyric acid molecule.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of 4-Phthalimidobutyric acid is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point for the chemical shift scale.
- **Instrument Setup:** The NMR spectrometer, such as a Bruker WM-250, is calibrated and shimmed to ensure a homogeneous magnetic field[1].

- Data Acquisition:
 - For ^1H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
 - For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope, a larger number of scans and/or more concentrated samples are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling techniques are commonly employed to simplify the spectrum.
- Data Processing: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the 4-Phthalimidobutyric acid molecule.

Methodology:

- Sample Preparation (KBr Pellet Method): A small amount of finely ground 4-Phthalimidobutyric acid is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.
- Instrument Setup: The FTIR spectrometer, for instance, a Bruker IFS 85, is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide[1]. A background spectrum of a blank KBr pellet is recorded.
- Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

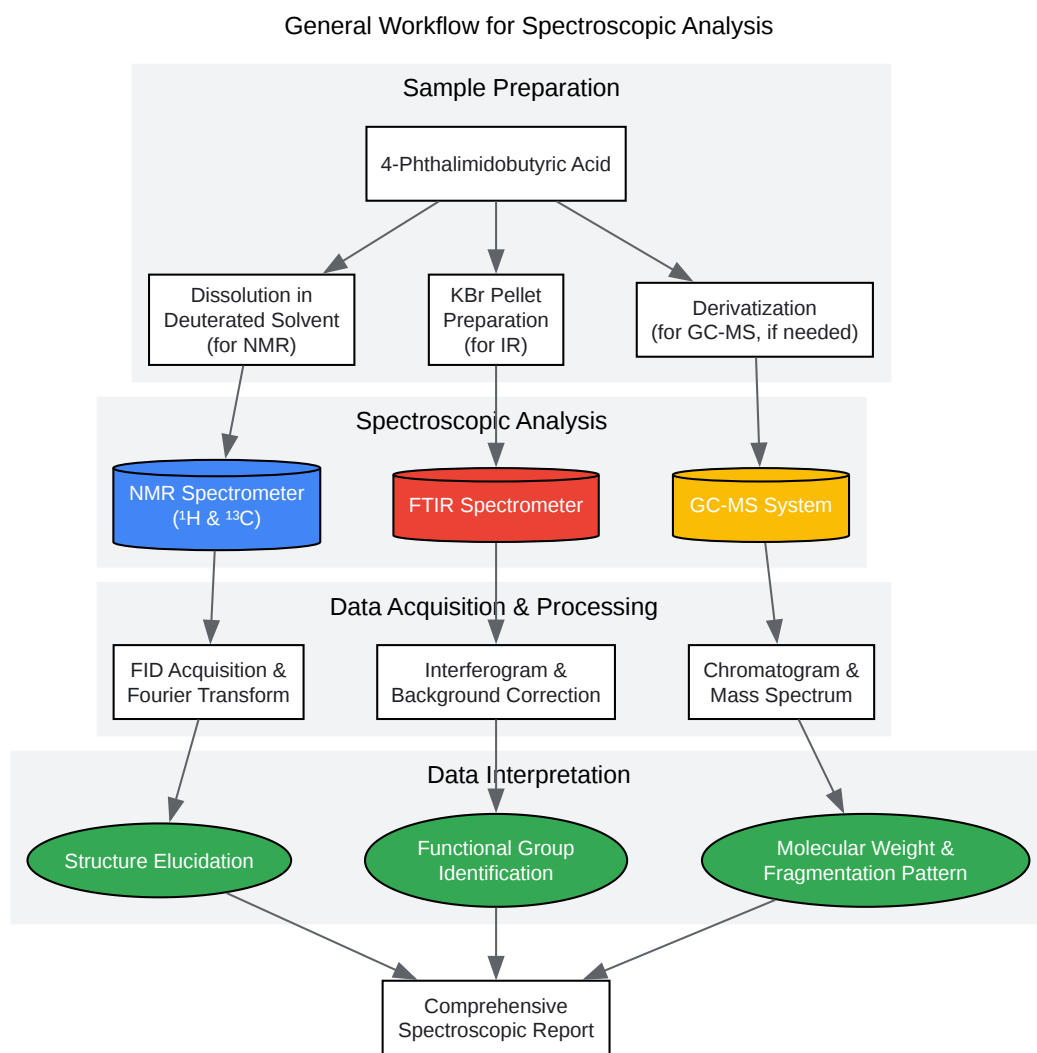
Objective: To determine the molecular weight and fragmentation pattern of 4-Phthalimidobutyric acid, aiding in its identification and structural elucidation.

Methodology:

- **Sample Preparation:** The 4-Phthalimidobutyric acid sample may require derivatization to increase its volatility for GC analysis.
- **Gas Chromatography (GC):** The prepared sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- **Mass Spectrometry (MS):** As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
- **Data Analysis:** A mass spectrum is generated for each eluting component, showing the relative abundance of different m/z fragments. The molecular ion peak, if present, corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Phthalimidobutyric acid.



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Caption: General Spectroscopic Analysis Workflow.

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References

- 1. 4-Phthalimidobutyric acid | C₁₂H₁₁NO₄ | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]
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